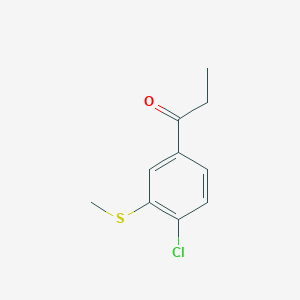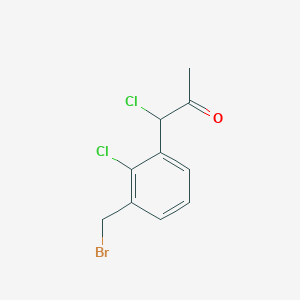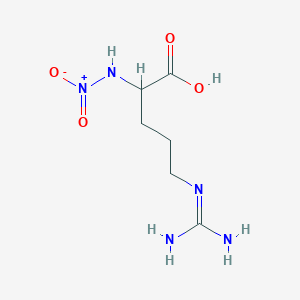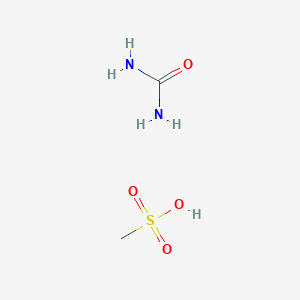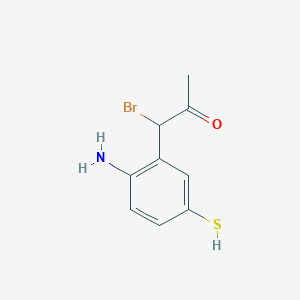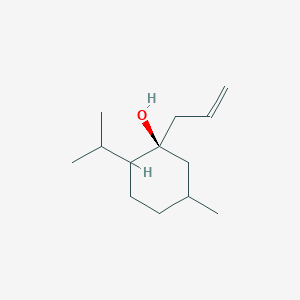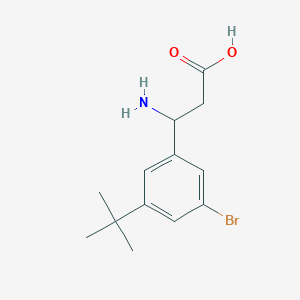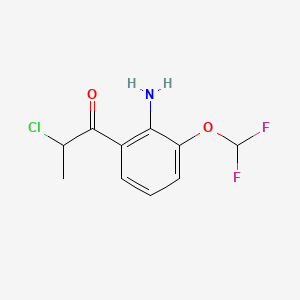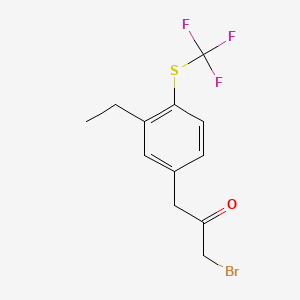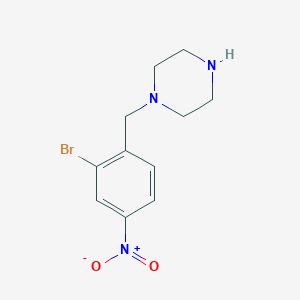
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid typically involves the following steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 3-(trifluoromethoxy)thiophenol with an appropriate butanoic acid derivative. This reaction is usually carried out under basic conditions using a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating the nucleophilic attack on the butanoic acid derivative.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluoromethoxy precursor reacts with the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted phenyl derivatives
Applications De Recherche Scientifique
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism of action of 4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability. The thioether linkage may also play a role in modulating the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a butanoic acid moiety.
3-[4-(Trifluoromethoxy)phenyl]butanoic acid: Similar but lacks the thioether linkage.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-((3-(Trifluoromethoxy)phenyl)thio)butanoic acid is unique due to the presence of both the trifluoromethoxy group and the thioether linkage, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
2055840-98-5 |
|---|---|
Formule moléculaire |
C11H11F3O3S |
Poids moléculaire |
280.27 g/mol |
Nom IUPAC |
4-[3-(trifluoromethoxy)phenyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C11H11F3O3S/c12-11(13,14)17-8-3-1-4-9(7-8)18-6-2-5-10(15)16/h1,3-4,7H,2,5-6H2,(H,15,16) |
Clé InChI |
JCVDODOVCGLPED-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SCCCC(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


